molecular formula C16H11NO3 B11852127 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11852127
M. Wt: 265.26 g/mol
InChI Key: IYZQCKZKSCOMCY-UHFFFAOYSA-N
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Description

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl esters with diphenyl ether in the presence of radiation or dimethylformamide . Another method involves the use of 4-hydroxyquinoline-3-carboxylic acid ethyl ester as a starting material . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic methodologies. These methods are designed to produce high yields of the compound with minimal waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and halogen groups. These derivatives exhibit unique chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine release. The compound’s antiviral activity is linked to its ability to bind to viral receptors and prevent viral entry into host cells . The exact molecular pathways involved in these actions are still under investigation, but they are believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-oxo-8-phenyl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20)

InChI Key

IYZQCKZKSCOMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O

Origin of Product

United States

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